6-Methoxy-1-methylisoquinolin-3(2H)-one
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Overview
Description
6-Methoxy-1-methylisoquinolin-3(2H)-one is an organic compound with the molecular formula C10H9NO2 It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-methylisoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methoxybenzaldehyde with methylamine followed by cyclization can yield the desired compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-methylisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinolines.
Scientific Research Applications
6-Methoxy-1-methylisoquinolin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-methylisoquinolin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyisoquinoline: Similar in structure but lacks the methyl group at the 1-position.
1-Methylisoquinoline: Similar in structure but lacks the methoxy group at the 6-position.
Isoquinolin-3(2H)-one: Lacks both the methoxy and methyl groups.
Uniqueness
6-Methoxy-1-methylisoquinolin-3(2H)-one is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Biological Activity
6-Methoxy-1-methylisoquinolin-3(2H)-one, also known as 6-Methoxy-3-methylisoquinolin-1(2H)-one, is a heterocyclic organic compound belonging to the isoquinoline family. Its unique structure features a methoxy group at the sixth position and a methyl group at the third position, contributing to its distinct chemical properties and potential biological activities. The molecular formula of this compound is C₁₁H₁₁NO₂, with a molecular weight of approximately 189.21 g/mol .
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer properties. Studies have shown that it may inhibit specific enzymes involved in cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology. For instance, preliminary data highlight its ability to interact with molecular targets implicated in various cancer pathways .
Antimicrobial Effects
In addition to its anticancer activity, this compound has been studied for its antimicrobial properties. Laboratory tests have demonstrated effectiveness against a range of bacterial strains, indicating its potential use in developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. It may modulate enzymatic activity or alter cellular signaling pathways, contributing to its anticancer and antimicrobial effects
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique attributes of this compound compared to structurally similar compounds:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
Isoquinoline | Parent structure without additional substituents | Lacks specific functional groups present in this compound |
Quinoline | Contains nitrogen at a different position | Different chemical reactivity compared to isoquinolines |
3-Methylisoquinolin-1(2H)-one | Similar methyl substitution but lacks methoxy | Different ring structure affecting reactivity |
The presence of both the methoxy and methyl groups in this compound enhances its reactivity and biological properties, making it a valuable compound for research and potential therapeutic applications .
Study on Anticancer Activity
A significant study investigated the effects of this compound on cancer cell lines. The results indicated that the compound inhibited cell proliferation in various cancer types, including breast and lung cancers. The study utilized both in vitro assays and animal models to confirm these findings, demonstrating a dose-dependent response in cancer cell viability .
Antimicrobial Activity Assessment
Another research project focused on evaluating the antimicrobial efficacy of this compound against common bacterial pathogens. The compound showed promising results, particularly against Gram-positive bacteria, suggesting its potential application in developing new antibiotics or adjunct therapies for bacterial infections
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-methoxy-1-methyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C11H11NO2/c1-7-10-4-3-9(14-2)5-8(10)6-11(13)12-7/h3-6H,1-2H3,(H,12,13) |
InChI Key |
AMZSRYGHWVAWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC(=O)N1)OC |
Origin of Product |
United States |
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